2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde
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Overview
Description
2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C14H9NO2. It is a derivative of quinoline, a structure known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It has been found that similar compounds have shown interactions withCu (II) and Ni (II) ions
Mode of Action
It has been observed that the compound forms complexes with Cu (II) and Ni (II) ions . The composition and structure of these complexes are dependent on the nature of the metal and acid residue
Biochemical Pathways
It has been suggested that similar compounds may have roles ininhibiting the acetylcholinesterase enzyme (AChE) . This inhibition could potentially affect the cholinergic system, which plays a crucial role in memory and cognition .
Result of Action
It has been found that similar compounds can induceapoptosis in certain cell lines . Additionally, these compounds have shown potential as DNA intercalators , which could inhibit DNA replication in fast-growing malignant cells .
Action Environment
It is known that the structure of similar compounds and their ability to bind with dna is determined by the nature of the ligand system and the complex-forming metal .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives are natural antibiotics and are widely used as antibacterial and antimalarial agents . They also exhibit antifungal, immunosuppressive, analgesic, antitumor, antispasmodic, and other properties .
Cellular Effects
It has been found that quinoline derivatives can interact with DNA mainly through intercalation . This interaction can induce apoptosis in cells and cause cell arrest in the S phase .
Molecular Mechanism
It is known that the hydrolysis of acetylcholine (ACh) into choline and acetic acid is catalyzed by cholinesterases . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can form redox-active complexes, generating reactive oxygen species (ROS) that can influence the activity of various enzymes .
Dosage Effects in Animal Models
It has been found that some quinoline derivatives show better recovery from scopolamine-induced dementia than donepezil in zebrafish models .
Metabolic Pathways
It is known that quinoline derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that quinoline derivatives can form complexes with transition metals, which may influence their transport and distribution .
Subcellular Localization
It is known that quinoline derivatives can interact with DNA, which may influence their localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde typically involves the condensation of 2-aminobenzaldehyde with various reagents. One common method includes the reaction of 2-aminobenzaldehyde with acetic anhydride under reflux conditions, followed by cyclization to form the quinoline ring . Another method involves the use of stearic acid hydrazide, which condenses with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylic acid.
Reduction: 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness
2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde is unique due to its specific structure, which allows for a variety of chemical modifications and biological interactions. Its ability to act as a DNA intercalator and acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-oxo-1H-benzo[g]quinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-8-12-6-11-5-9-3-1-2-4-10(9)7-13(11)15-14(12)17/h1-8H,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGHFAIHNYYBOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C(C(=O)N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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